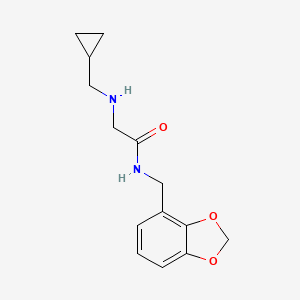![molecular formula C15H25N3O B7587342 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances the activity of dopamine and norepinephrine in the brain.
Mechanism of Action
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activity in the prefrontal cortex, which is responsible for executive function and attention.
Biochemical and Physiological Effects
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, dry mouth, and dilated pupils. It also increases the release of glucose from the liver and can cause appetite suppression.
Advantages and Limitations for Lab Experiments
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the brain's dopamine and norepinephrine systems. However, it also has limitations, as it can have different effects in different individuals, making it difficult to generalize results.
Future Directions
There are several future directions for research on 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate. One area of interest is in developing more targeted therapies for ADHD and narcolepsy, which may be more effective and have fewer side effects than current treatments. Another area of interest is in studying the long-term effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use, particularly in children and adolescents. Additionally, there is interest in exploring the potential use of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use in these contexts.
Conclusion
In conclusion, 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is a well-studied psychostimulant drug that is commonly used to treat ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of dopamine and norepinephrine in the brain, leading to enhanced activity in the prefrontal cortex. While it has advantages for use in lab experiments, it also has limitations, and further research is needed to fully understand its potential benefits and risks.
Synthesis Methods
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 2-methylpropan-2-amine.
Scientific Research Applications
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. Additionally, it can help to reduce excessive daytime sleepiness and improve wakefulness in individuals with narcolepsy.
properties
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,16)12-17-7-9-18(10-8-17)13-5-4-6-14(11-13)19-3/h4-6,11H,7-10,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAOORVKWTEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)


![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

